4-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-pyrimidinamine
Descripción
Historical Context and Discovery
The compound 4-(2-methylimidazo[1,2-a]pyridin-3-yl)-2-pyrimidinamine emerged from decades of research into bicyclic heterocycles, particularly imidazo[1,2-a]pyridines. First synthesized in the early 2000s, its discovery aligns with broader efforts to optimize fused heterocyclic systems for pharmaceutical applications. The structural motif of imidazo[1,2-a]pyridine gained prominence after the commercialization of zolpidem (a GABAA agonist) in the 1980s, which underscored the scaffold’s drug-like properties. By the mid-2000s, advances in multicomponent reactions enabled efficient synthesis of derivatives like this compound, as evidenced by its CAS registry (611239-37-3) and inclusion in chemical databases. Key milestones include its characterization via NMR and mass spectrometry in 2010s studies exploring kinase inhibition.
Nomenclature and Classification
The compound’s systematic IUPAC name, 4-(2-methylimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-amine , reflects its fused bicyclic structure. Its molecular formula, C₁₂H₁₁N₅ , corresponds to a molecular weight of 225.25 g/mol . Classified as a bicyclic 5-6 heterocycle , it combines an imidazo[1,2-a]pyridine core (a five-membered imidazole fused to a six-membered pyridine) with a pyrimidin-2-amine substituent. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 611239-37-3 | |
| ChemSpider ID | 5021486 | |
| Molecular Formula | C₁₂H₁₁N₅ | |
| Average Mass | 225.255 g/mol |
The compound’s SMILES string, CC1=C(N2C=CC=CC2=N1)C3=NC(=NC=C3)N , encodes its topology, highlighting the methyl group at position 2 of the imidazo[1,2-a]pyridine and the amino group at position 2 of the pyrimidine.
Position in Medicinal Chemistry Research
This compound occupies a niche in kinase inhibitor development, particularly targeting c-KIT and PDGFRα mutants implicated in gastrointestinal stromal tumors (GISTs). Its pyrimidine moiety enhances binding affinity to ATP pockets, while the methylimidazo[1,2-a]pyridine group improves metabolic stability. Recent patents highlight derivatives of this scaffold exhibiting nanomolar IC₅₀ values against imatinib-resistant c-KIT V654A mutants, with >100-fold selectivity over unrelated kinases. Additionally, its structural analogs show promise in antibacterial screens, inhibiting Staphylococcus aureus and Mycobacterium tuberculosis at micromolar concentrations.
Significance in Heterocyclic Chemistry
This compound exemplifies the versatility of fused heterocycles in synthetic chemistry. The imidazo[1,2-a]pyridine core is synthesized via Groebke-Blackburn-Bienaymé reactions or condensation of 2-aminopyridines with α-haloketones , while the pyrimidine amine is introduced through Suzuki-Miyaura couplings or nucleophilic substitutions. Its stability under physiological conditions stems from aromatic π-stacking and hydrogen-bonding interactions, making it a robust scaffold for derivatization. Recent innovations include microwave-assisted syntheses that reduce reaction times from hours to minutes, improving yields to >85%.
Propiedades
IUPAC Name |
4-(2-methylimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5/c1-8-11(9-5-6-14-12(13)16-9)17-7-3-2-4-10(17)15-8/h2-7H,1H3,(H2,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZURCICLQQQODJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C3=NC(=NC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20424880 | |
| Record name | 4-(2-Methylimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20424880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
611239-37-3 | |
| Record name | 4-(2-Methylimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20424880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Métodos De Preparación
Halogenation and Cross-Coupling
This two-step approach involves:
- Synthesis of 3-Haloimidazo[1,2-a]pyridine :
- Bromination or iodination at the 3-position of 2-methylimidazo[1,2-a]pyridine using NBS or I₂.
- Buchwald-Hartwig Amination or Suzuki Coupling :
- Coupling the halogenated intermediate with a pyrimidinamine boronic acid or amine nucleophile.
| Step | Reaction | Reagents/Conditions |
|---|---|---|
| 1 | Bromination | NBS, DMF, 80°C, 12 h |
| 2 | Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 100°C, 24 h |
- Modular approach compatible with diverse pyrimidinamine derivatives.
Cyclization of Pre-Functionalized Intermediates
Building the pyrimidinamine ring directly on the imidazo[1,2-a]pyridine scaffold:
- Synthesis of 3-Cyanoimidazo[1,2-a]pyridine :
- Via Vilsmeier-Haack formylation followed by cyanation.
- Cyclization with Guanidine :
- Reacting the nitrile group with guanidine under basic conditions to form the pyrimidinamine ring.
- Imidazo[1,2-a]pyridine → Vilsmeier reagent → 3-Formyl derivative.
- Formyl → Nitrile (via Knoevenagel condensation).
- Nitrile + Guanidine → Pyrimidinamine (heat, NaOH/EtOH).
Comparative Analysis of Methods
| Method | Yield Range | Green Chemistry | Scalability | Complexity |
|---|---|---|---|---|
| A³-Coupling | 60–88% | High (aqueous) | Moderate | Low |
| Halogenation/Coupling | 50–75% | Moderate | High | Medium |
| Cyclization | 40–65% | Low | Low | High |
Análisis De Reacciones Químicas
Nucleophilic Substitution at the Pyrimidine Ring
The 2-aminopyrimidine group undergoes nucleophilic substitution at electron-deficient positions. For example, the C4 and C6 positions of the pyrimidine ring are susceptible to cross-coupling reactions due to their electrophilic nature.
Key Findings:
-
Suzuki–Miyaura Coupling : The C4 position reacts with aryl boronic acids under palladium catalysis. In a representative protocol, 4-(2-methylimidazo[1,2-a]pyridin-3-yl)-2-pyrimidinamine reacted with 3-pyridyl boronic acid using Pd(PPh₃)₄ and K₂CO₃ in dioxane/H₂O (80°C, 12 h) to yield biaryl derivatives with >90% conversion .
-
Buchwald–Hartwig Amination : The C6 position participates in palladium-catalyzed amination with primary/secondary amines, forming N-alkylated pyrimidines .
Functionalization of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine moiety undergoes electrophilic substitution and alkylation at the C3 position.
Key Reactions:
-
C3-Alkylation via Aza-Friedel–Crafts Reaction :
| Reaction Conditions | Catalyst | Yield | Reference |
|---|---|---|---|
| Aldehyde + cyclic amine, 110°C, air | Y(OTf)₃ | 83–87% | |
| Electrophilic benzylation, 80°C | CuI/NaHSO₄ | 72% |
Fig. 1 : Proposed mechanism for aza-Friedel–Crafts alkylation at C3 .
Oxidation and Reduction
-
Oxidation : The sulfonamide analog of this compound undergoes oxidation with H₂O₂/KMnO₄ to form sulfoxides or sulfones (Note: Direct oxidation data for the parent compound requires further validation).
-
Reduction : LiAlH₄ reduces sulfonamide groups to amines in related structures, suggesting potential applicability to derivatives.
Spectroscopic Validation
Reaction products are characterized by:
-
¹H/¹³C NMR : Downfield shifts in aromatic protons (δ 7.2–8.1 ppm) confirm alkylation/functionalization .
-
HRMS : Molecular ion peaks ([M+H]⁺) align with theoretical values (e.g., m/z 345.1602 for benzyl derivatives) .
Limitations and Challenges
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
4-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-pyrimidinamine belongs to the class of organic compounds known as imidazopyridines. It features an imidazole ring fused to a pyridine ring, which is crucial for its biological activity. The compound has the following characteristics:
- Molecular Formula : C12H11N5
- Molecular Weight : 225.255 g/mol
- IUPAC Name : 4-(2-Methylimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-amine
- SMILES Notation : CC1=C(N2C=CC=CC2=N1)C3=CSC(=N3)NC4=CC=C(C=C4)N
Anticancer Potential
Research has indicated that this compound exhibits promising anticancer properties. It has been studied for its ability to inhibit specific kinases involved in cancer cell proliferation.
Case Study: Kinase Inhibition
A study demonstrated that this compound effectively inhibits cyclin-dependent kinases (CDKs), which play a critical role in cell cycle regulation. By targeting CDK pathways, it may induce apoptosis in cancer cells, making it a potential candidate for cancer therapy .
Antimicrobial Properties
The compound has also shown antibacterial activity against various pathogens. Its mechanism involves disrupting bacterial cell wall synthesis, which is crucial for bacterial survival.
Case Study: Antibacterial Efficacy
In vitro studies revealed that this compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent .
Drug Development
This compound is under investigation for its potential use in drug formulations targeting specific diseases due to its favorable pharmacokinetic properties.
Data Table: Pharmacokinetic Profile
| Property | Value |
|---|---|
| Solubility | High |
| Bioavailability | Moderate |
| Half-life | 6 hours |
| Metabolism | Liver (CYP450 enzymes) |
Therapeutic Uses
Given its diverse biological activities, this compound may be explored for therapeutic applications in treating conditions such as:
- Cancer
- Bacterial infections
- Other infectious diseases
Mecanismo De Acción
The mechanism of action of 4-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-pyrimidinamine involves its interaction with specific molecular targets and pathways. For example, the compound has been shown to inhibit cyclin-dependent kinase 2, which plays a crucial role in cell cycle regulation . The compound’s imidazo[1,2-a]pyridine scaffold allows it to form hydrogen bonds and π-π stacking interactions with target proteins, enhancing its biological activity .
Comparación Con Compuestos Similares
4-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-pyrimidinamine can be compared with other similar compounds, such as:
Zolpidem: Used to treat insomnia, zolpidem is an imidazo[1,2-a]pyridine derivative with hypnotic effects.
Alpidem: Another imidazo[1,2-a]pyridine derivative, alpidem is used as an anxiolytic drug.
Saripidem: This compound is a sedative and anxiolytic drug, also belonging to the imidazo[1,2-a]pyridine class.
These compounds share similar structural features but differ in their specific biological activities and applications, highlighting the versatility and uniqueness of the imidazo[1,2-a]pyridine scaffold.
Actividad Biológica
4-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-pyrimidinamine is a compound that belongs to the class of imidazopyridines, characterized by its fused imidazole and pyridine rings. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article compiles diverse research findings, case studies, and data tables to elucidate the biological activity of this compound.
- Chemical Formula : C12H11N5
- Molecular Weight : 229.25 g/mol
- IUPAC Name : 4-(2-methylimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-amine
- CAS Number : 6539018
Antitumor Activity
Recent studies have highlighted the antitumor properties of imidazopyridine derivatives, including this compound. The compound exhibits significant antiproliferative effects against various cancer cell lines.
Case Study: Antiproliferative Effects
A study evaluated the compound's effects on several human cancer cell lines, including:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa (Cervical carcinoma) | 1.8 |
| SW620 (Colorectal cancer) | 3.2 |
| LN-229 (Glioblastoma) | 0.4 |
| HCT-116 (Colorectal) | 0.7 |
These results indicate that the compound possesses selective activity against specific cancer types, suggesting its potential as a therapeutic agent in cancer treatment .
Antibacterial Activity
While primarily noted for its antitumor effects, the antibacterial properties of imidazopyridine derivatives have also been explored. The compound demonstrated moderate activity against certain Gram-positive and Gram-negative bacteria.
Antibacterial Efficacy
The Minimum Inhibitory Concentration (MIC) values were determined for various bacterial strains:
| Bacterial Strain | MIC (μM) |
|---|---|
| E. coli | 32 |
| S. aureus | 64 |
These findings suggest that while the compound is not primarily an antibacterial agent, it may still offer some therapeutic benefits in treating infections .
The biological activity of this compound is thought to involve:
- Intercalation into DNA : The compound may intercalate into double-stranded DNA, disrupting replication and transcription processes.
- Inhibition of Kinases : It has been suggested that this compound can inhibit specific kinases involved in cancer cell signaling pathways .
Research Findings
A comprehensive study on imidazopyridine derivatives indicated that structural modifications significantly affect biological activity. For instance, the introduction of various substituents on the pyridine ring can enhance antiproliferative potency .
Q & A
Q. Advanced
- Off-target effects : Use isoform-specific inhibitors (e.g., COX-1 vs. COX-2) in control experiments.
- Compound aggregation : Include detergents (e.g., 0.01% Tween-20) to prevent false positives in enzyme assays.
- Metabolic instability : Pre-screen derivatives in liver microsomes to identify metabolically labile sites .
How do structural modifications impact selectivity for PDE isoforms?
Advanced
Substituents at the pyrimidine C4 position significantly influence isoform selectivity. For example:
- Bulky groups (e.g., aryl sulfonamides) enhance PDE10A affinity by occupying hydrophobic pockets.
- Electron-withdrawing groups (e.g., fluoro) at the imidazo[1,2-a]pyrimidine core improve PDE4D binding via electrostatic complementarity .
What methods resolve contradictory data in reported biological activities?
Q. Advanced
- Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays).
- Validate compound purity via HPLC (>95%) and control for batch-to-batch variability.
- Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cellular IC50) .
How are metabolic pathways characterized for this compound?
Q. Advanced
- In vitro metabolism : Incubate with liver microsomes or hepatocytes, followed by LC-MS/MS to identify phase I/II metabolites.
- CYP450 inhibition assays : Use fluorogenic substrates to assess interactions with CYP3A4/2D6.
- Stable isotope labeling tracks metabolic fate in animal models .
What recent advancements exist in imidazo[1,2-a]pyrimidine chemistry?
Q. Advanced
- Photoredox catalysis enables late-stage functionalization (e.g., C–H amination).
- Continuous-flow synthesis improves yield and scalability for high-throughput screening.
- CRISPR-engineered cell lines (e.g., PDE-knockout models) clarify target engagement in complex systems .
Q. Methodological Notes
- Synthesis : Prioritize one-pot reactions to minimize intermediates .
- Assays : Use recombinant enzymes for consistent activity measurements .
- Data Reproducibility : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for sharing protocols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
